molecular formula C7H9NO B1362647 4-Pyridineethanol CAS No. 5344-27-4

4-Pyridineethanol

Cat. No. B1362647
M. Wt: 123.15 g/mol
InChI Key: DWPYQDGDWBKJQL-UHFFFAOYSA-N
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Patent
US05057506

Procedure details

4-(2-hydroxyethyl)-pyridine is oxidized to 4-(2-hydroxyethyl)-pyridine-N-oxide which is in turn treated with trimethylsilyl cyanide to yield 4-(2-hydroxyethyl)-2-cyanopyridine which is converted to ethyl 4-(2-hydroxyethyl)-2-pyridine carboxylate and then hydrogenated to yield ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-hydroxyethyl)-pyridine-N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1.OCCC1C=C[N+:16]([O-])=[CH:15]C=1.C[Si](C#N)(C)C>>[OH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:15]#[N:16])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC1=CC=NC=C1
Step Two
Name
4-(2-hydroxyethyl)-pyridine-N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC1=CC=[N+](C=C1)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCC1=CC(=NC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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